

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aplaviroc |           |
| Cat. No.:            | B15606186 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Aplaviroc** (GSK-873140), a CCR5 antagonist formerly under development for the treatment of HIV-1 infection. The information compiled herein is intended to support research and development activities by providing key data and experimental methodologies. **Aplaviroc**'s development was discontinued due to hepatotoxicity, and this document also briefly touches upon this aspect.[1]

#### Introduction

**Aplaviroc** is a non-competitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, **Aplaviroc** induces a conformational change in the receptor, thereby preventing its interaction with the viral envelope glycoprotein gp120 and inhibiting viral entry.[1] Despite promising initial antiviral activity, clinical development was halted due to instances of severe liver toxicity.[2][3] Understanding the PK/PD profile of **Aplaviroc** remains valuable for the broader field of CCR5 antagonist development and for studying the mechanisms of drug-induced liver injury.

#### **Pharmacokinetic Properties**



**Aplaviroc** exhibits non-linear pharmacokinetics with high inter-patient variability.[4] Its absorption is significantly enhanced when administered with food. It is primarily metabolized by CYP3A4.[5]

Table 1: Pharmacokinetic Parameters of Aplaviroc in

**Healthy Volunteers and HIV-Infected Patients** 

| Parameter                      | Population                     | Dose                | Value           | Reference |
|--------------------------------|--------------------------------|---------------------|-----------------|-----------|
| AUC (0-24h)<br>(ng·h/mL)       | HIV-Infected<br>(ASCENT Study) | 600 mg BID          | 2,101 (CV: 49%) | [5]       |
| HIV-Infected<br>(ASCENT Study) | 800 mg BID                     | 3,413 (CV: 95%)     | [5]             |           |
| HIV-Infected<br>(EPIC Study)   | 200 mg BID (with LPV/r)        | 2,006 (CV: 97%)     | [5]             | _         |
| HIV-Infected<br>(EPIC Study)   | 400 mg BID (with LPV/r)        | 6,065 (CV: 76%)     | [5]             | _         |
| HIV-Infected<br>(EPIC Study)   | 800 mg QD (with LPV/r)         | 5,840 (CV:<br>147%) | [5]             |           |
| Half-life (t½) (h)             | Healthy<br>Volunteers          | 200-800 mg BID      | ~3              | [5]       |
| Protein Binding (%)            | In vitro (Human<br>Plasma)     | Not Specified       | 92              | [6]       |

AUC: Area Under the Curve, BID: Twice Daily, QD: Once Daily, LPV/r: Lopinavir/Ritonavir, CV: Coefficient of Variation.

# Table 2: Effect of Co-administered Drugs on Aplaviroc Pharmacokinetics in Healthy Volunteers



| Co-administered<br>Drug              | Aplaviroc Dose      | Change in<br>Aplaviroc PK     | Reference |
|--------------------------------------|---------------------|-------------------------------|-----------|
| Ritonavir (single dose)              | 50 mg (single dose) | 2.1-fold increase in AUC(0-∞) | [6][7]    |
| Lopinavir/Ritonavir<br>(repeat dose) | 400 mg BID          | 7.7-fold increase in AUC      | [7]       |
| 6.2-fold increase in Cmax            | [7]                 |                               |           |
| 7.1-fold increase in<br>Cmin         | [7]                 | _                             |           |
| Efavirenz                            | 600 mg BID          | 57% decrease in AUC           | [8]       |
| 61% decrease in Cτ                   | [8]                 |                               |           |

AUC: Area Under the Curve, Cmax: Maximum Concentration, Cmin: Minimum Concentration, Cτ: Trough Concentration.

#### **Pharmacodynamic Properties**

The primary pharmacodynamic effect of **Aplaviroc** is the inhibition of HIV-1 replication, leading to a reduction in plasma viral load.

Table 3: Antiviral Activity of Aplaviroc in Treatment-Naïve HIV-Infected Patients (EPIC Study, Week 12)

| Aplaviroc Dose Regimen (with Lopinavir/Ritonavir) | Percentage of Patients with HIV-1 RNA <400 copies/mL |
|---------------------------------------------------|------------------------------------------------------|
| 200 mg BID                                        | 50%                                                  |
| 400 mg BID                                        | 48%                                                  |
| 800 mg QD                                         | 54%                                                  |

BID: Twice Daily, QD: Once Daily.[4]



### **Signaling Pathway and Experimental Workflows**



Click to download full resolution via product page

Caption: Mechanism of HIV-1 entry inhibition by **Aplaviroc**.

3. Co-receptor Binding





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Aplaviroc Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]







- 3. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of ritonavir and lopinavir/ritonavir on the pharmacokinetics of a novel CCR5 antagonist, aplaviroc, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of ritonavir and lopinavir/ritonavir on the pharmacokinetics of a novel CCR5 antagonist, aplaviroc, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hivclinic.ca [hivclinic.ca]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Aplaviroc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606186#pharmacokinetic-and-pharmacodynamic-modeling-of-aplaviroc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com